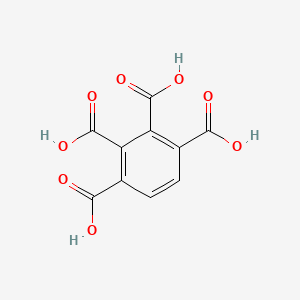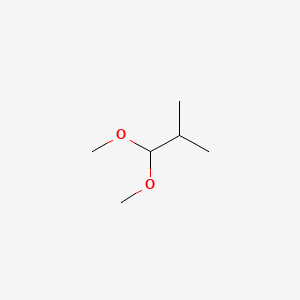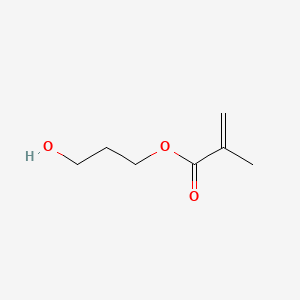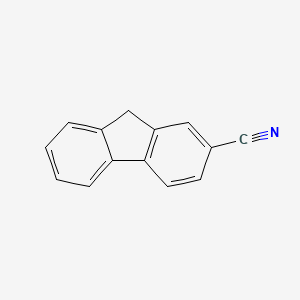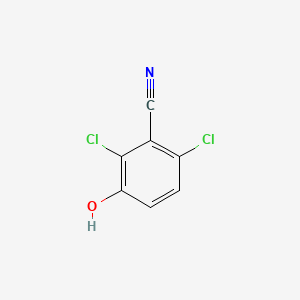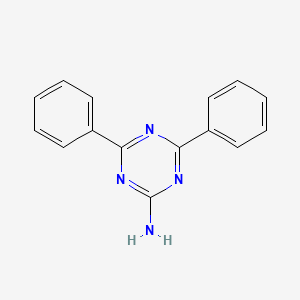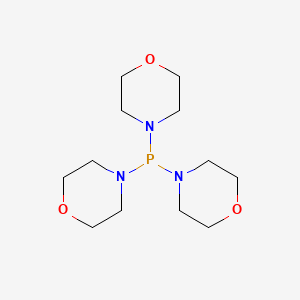
Tris(morpholino)phosphine
Übersicht
Beschreibung
Tris(morpholino)phosphine, also known as Trimorpholinophosphine oxide or Tri(4-morpholinyl)phosphine oxide, is a chemical compound with the molecular formula C12H24N3O4P . It is a white to cream to pale yellow solid .
Synthesis Analysis
A tris(morpholino)phosphine (TMP) ligand was introduced into the diiron dithiolate complexes to improve the hydro- and protophilicity of the iron-only hydrogenase active site models .Molecular Structure Analysis
The molecular weight of Tris(morpholino)phosphine is 305.32 . The molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Chemical Reactions Analysis
Tertiary phosphines have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations . Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .Physical And Chemical Properties Analysis
Tris(morpholino)phosphine has a density of 1.3±0.1 g/cm3, a boiling point of 476.4±45.0 °C at 760 mmHg, and a flash point of 241.9±28.7 °C .Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
Tris(morpholino)phosphine: is utilized in organic synthesis as a ligand for transition metal catalysts. Its unique structure allows for the stabilization of metal centers and facilitates various catalytic reactions, including cross-coupling reactions which are pivotal in creating complex organic molecules for pharmaceuticals and agrochemicals .
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, forming complexes with metals. These complexes can be analyzed to understand the electronic and structural properties of the metal centers, which is essential for designing new materials with specific magnetic, electronic, or catalytic properties .
Hydrophilicity Enhancement
In bioinorganic chemistry, Tris(morpholino)phosphine has been employed to increase the hydrophilicity of diiron dithiolate complexes. This modification aims to mimic the active site of iron-only hydrogenase enzymes, potentially leading to the development of bio-inspired catalysts for hydrogen production .
Peptide Synthesis
The compound’s derivatives are used in solid-phase peptide synthesis (SPPS). It can help in overcoming challenges related to the synthesis and formation of disulfide bonds, which are crucial for the biological activity of peptides .
Wirkmechanismus
Target of Action
Tris(morpholino)phosphine (TMP) is primarily targeted at diiron propane-1,3-dithiolate complexes . These complexes are models for the active site of iron-only hydrogenase enzymes . TMP is introduced into these complexes to improve their hydrophilicity and protophilicity .
Mode of Action
TMP interacts with its targets by substituting into the diiron dithiolate complexes . Mono- and di-TMP substituted diiron complexes are synthesized and spectroscopically characterized . The coordination configuration of these complexes is determined by single X-ray analysis . Temperature-dependent 1H and 31P NMR spectroscopy studies provide insight into the interconversion of the iron dithiacyclohexane ring and the rotation of the [Fe(CO)2PR3] moieties for these complexes in solution .
Biochemical Pathways
The biochemical pathways affected by TMP are related to the function of iron-only hydrogenase enzymes . These enzymes are involved in the catalytic reduction of protons to produce hydrogen . TMP, when introduced into the active site models of these enzymes, can enhance their electrocatalytic activities for proton reduction .
Pharmacokinetics
It’s known that tmp is a hydrophilic compound , which suggests it may have good water solubility and could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The introduction of TMP into the diiron dithiolate complexes results in enhanced electrocatalytic activities for proton reduction . This is observed in both pure and water-containing CH3CN solutions . The current sensitivities, i.e., electrocatalytic activities, are demonstrated to be greater in CH3CN–H2O mixtures than in pure CH3CN .
Action Environment
The action of TMP is influenced by the environment in which it is present. For instance, the electrocatalytic activities of TMP-substituted diiron complexes are more effective in CH3CN–H2O mixtures than in pure CH3CN . The most effective electrocatalytic activities are observed with 10% added water .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trimorpholin-4-ylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N3O3P/c1-7-16-8-2-13(1)19(14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYABZYIVQJYRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P(N2CCOCC2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293890 | |
| Record name | Tris(morpholino)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(morpholino)phosphine | |
CAS RN |
5815-61-2 | |
| Record name | Tris(morpholino)phosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tris(morpholino)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





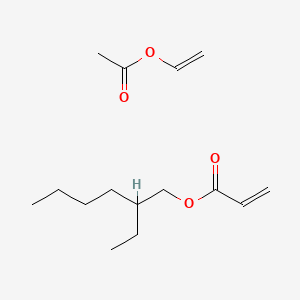
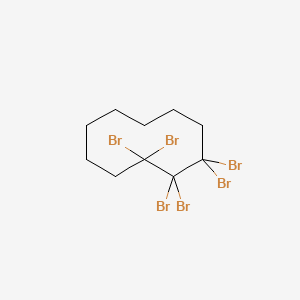

![Phenol, 4-[(dimethylamino)methyl]-2,5-dimethyl-, hydrochloride](/img/structure/B1605814.png)

